rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid
Description
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a pyrazole heterocycle at the β-position. Its molecular formula is C₁₁H₁₇N₃O₄, with a molecular weight of 255.27–255.28 g/mol . The compound exists as a racemic mixture (rac-) containing both (2R) and (2S) enantiomers, though stereochemical specifications are often critical for biological activity in drug discovery .
Properties
Molecular Formula |
C11H17N3O4 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-7-4-5-12-14-7/h4-5,8H,6H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1 |
InChI Key |
UMXPSJKQFGBTLO-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=NN1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Acid
- Starting Material : The synthesis often begins with an amino acid precursor, typically 2-amino-3-(1H-pyrazol-3-yl)propanoic acid.
- Protection : The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the Boc-protected amino acid.
- Solvents and Conditions : Common solvents include dichloromethane or dimethylformamide (DMF). The reaction temperature is typically maintained between 0°C to room temperature to control the reaction rate and avoid side reactions.
Coupling with Pyrazole Derivative
- The pyrazole ring is introduced either by direct substitution or by coupling a pyrazole-containing intermediate with the Boc-protected amino acid.
- Catalysts such as carbodiimides (e.g., EDC or DCC) and additives like hydroxybenzotriazole (HOBt) are often used to facilitate amide bond formation.
- Reaction times vary from several hours to overnight, depending on the reagents and conditions.
Purification
- After synthesis, purification is generally achieved by extraction, crystallization, or chromatographic techniques.
- Solvent removal is done under reduced pressure, and the product is often recrystallized from suitable solvents such as ethyl acetate or hexane mixtures to enhance purity.
Detailed Preparation Methodology
Based on available data and analogous synthetic routes for similar Boc-protected amino acid derivatives, the following detailed method is proposed:
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1. Boc Protection | 2-amino-3-(1H-pyrazol-3-yl)propanoic acid, di-tert-butyl dicarbonate, base (e.g., NaHCO3), solvent (DCM or DMF), 0°C to RT | Amino group protection to form Boc derivative | Maintain low temperature to minimize side reactions |
| 2. Activation & Coupling | Boc-protected amino acid, pyrazole derivative, coupling agent (EDC/HOBt), solvent (DMF or DCM), RT to 40°C | Formation of amide bond linking pyrazole ring | Use dry solvents to prevent hydrolysis |
| 3. Work-up | Aqueous extraction, organic solvent washing (e.g., DCM), drying over MgSO4 | Removal of impurities and by-products | Multiple washes improve purity |
| 4. Purification | Recrystallization from ethyl acetate/hexane or chromatography | Isolation of pure product | Verify purity by HPLC or NMR |
Reaction Conditions and Optimization
- Temperature : Controlled between 0°C and 40°C during protection and coupling steps to balance reaction rate and selectivity.
- Solvent Choice : Dichloromethane and dimethylformamide are preferred for their ability to dissolve both organic and polar reagents.
- Catalysts and Additives : Carbodiimide coupling agents with HOBt reduce racemization and improve coupling efficiency.
- Reaction Time : Typically 4 to 24 hours depending on scale and reagent reactivity.
Analytical Data and Yield
While specific yield data for this exact compound are limited, analogous Boc-protected amino acid syntheses typically achieve yields between 70% to 90% under optimized conditions. Purity is confirmed by:
- Nuclear Magnetic Resonance (NMR) : Characteristic signals for Boc group (tert-butyl protons ~1.4 ppm), pyrazole ring protons (~6-8 ppm), and amino acid backbone.
- High-Performance Liquid Chromatography (HPLC) : Single major peak indicating high purity.
- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of the Boc-protected pyrazolyl amino acid.
Comparative Notes on Related Synthetic Processes
A related compound, (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, used as a side chain precursor in antitumor agents like docetaxel, has been synthesized via a multi-step process involving selective benzylation, esterification, and de-esterification with careful temperature and solvent control to maximize yield and purity. This process employs inexpensive, non-hazardous reagents and includes purification steps such as solvent extraction and vacuum solvent recovery to isolate the product effectively.
Although the target compound differs by having a pyrazole substituent instead of a phenyl group, the principles of protecting group chemistry, coupling strategies, and purification techniques are analogous and can be adapted accordingly.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | 2-amino-3-(1H-pyrazol-3-yl)propanoic acid | Commercially available or synthesized |
| Boc protection reagent | Di-tert-butyl dicarbonate (1.1 equiv) | Standard Boc reagent |
| Base | Sodium bicarbonate or triethylamine | To neutralize acid by-products |
| Solvent | Dichloromethane, Dimethylformamide | Dry solvents preferred |
| Reaction temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Coupling agent | EDC, DCC with HOBt | Facilitates amide bond formation |
| Reaction time | 4–24 hours | Depending on scale and reagents |
| Purification method | Extraction, recrystallization, chromatography | Ensures high purity |
| Expected yield | 70–90% | Based on analogous amino acid derivatives |
Chemical Reactions Analysis
Types of Reactions
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it useful in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and function. The pathways involved in its mechanism of action depend on the specific application and target. For example, in drug discovery, the compound may inhibit or activate specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Physical Properties :
- Appearance : Typically a white to off-white solid (similar tert-Boc-protected compounds are described as crystalline solids) .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of Boc-protected β-substituted amino acids. Below is a comparative analysis with structurally related derivatives:
Key Differences in Properties and Reactivity
Pyrazole vs. Pyrimidine Substituents
- Hydrogen-Bonding Capacity : The pyrazole ring in the target compound provides two nitrogen atoms capable of hydrogen bonding, whereas pyrimidine derivatives (e.g., pyrimidin-2-yl) offer three nitrogen atoms, enhancing interactions with biological targets .
- Solubility : Pyrimidine-containing analogues may exhibit lower aqueous solubility due to increased aromaticity compared to pyrazole derivatives .
Stereochemical Variations
Boc-Protection Stability
- The tert-butoxycarbonyl group in all listed compounds confers stability against nucleophilic attack under basic conditions. However, the pyrazole ring’s electron-withdrawing nature in the target compound may slightly accelerate Boc deprotection under acidic conditions compared to oxane-substituted analogues .
Biological Activity
rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid, also known as a Boc-protected amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) group and a pyrazole moiety. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H19N3O4
- Molecular Weight : 269.30 g/mol
- CAS Number : 21012-21-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes, potentially modulating pathways related to inflammation and metabolic disorders.
- Receptor Modulation : The pyrazole ring structure is known to interact with G-protein coupled receptors (GPCRs), which are critical in signal transduction processes.
Antiinflammatory Effects
Several studies have investigated the anti-inflammatory properties of this compound. For instance, in vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
Anticancer Properties
Preliminary studies have also explored the anticancer potential of this compound. In vitro tests showed that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Inhibited cell proliferation | |
| Enzyme inhibition | Modulated metabolic pathways |
Case Studies
-
Case Study 1: Anti-inflammatory Activity
- Objective : To evaluate the anti-inflammatory effects on RAW 264.7 macrophages.
- Methodology : Cells were treated with varying concentrations of the compound, followed by stimulation with LPS.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed compared to control groups.
-
Case Study 2: Anticancer Activity
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with the compound for 48 hours, followed by MTT assay.
- Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent activity against these cells.
Q & A
Q. How can computational modeling predict interactions with biological targets?
- Answer : Perform docking studies (AutoDock Vina, Schrödinger) using target crystal structures (e.g., PDB entries). Calculate binding free energies (MM-GBSA) and validate with molecular dynamics (MD) simulations. Compare predicted binding poses with experimental mutagenesis data .
Comparative and Mechanistic Studies
Q. How does this compound compare to structural analogs (e.g., thiazole or indole derivatives) in drug discovery?
- Answer : The pyrazole ring offers distinct hydrogen-bonding and π-stacking interactions vs. thiazole’s sulfur or indole’s aromaticity. Test analogs in cell-based assays (e.g., cytotoxicity, IC50) and ADMET profiles (e.g., metabolic stability in liver microsomes). Use SAR tables to correlate substituents with activity .
Q. What mechanistic insights explain its role in stabilizing protein-ligand complexes?
- Answer : The Boc group may shield the amine from protonation, enhancing membrane permeability. The pyrazole’s N-H can form hydrogen bonds with catalytic residues (e.g., in kinases). Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions and X-ray co-crystallography to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
